molecular formula C4H8BClN2O2 B7961071 (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B7961071
M. Wt: 162.38 g/mol
InChI Key: NQDPYOXDUJHFCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments and industrial processes .

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2.ClH/c1-3-4(5(8)9)2-6-7-3;/h2,8-9H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPYOXDUJHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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